3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride
Overview
Description
3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C8H6ClF3O3S . It has a molecular weight of 274.65 .
Molecular Structure Analysis
The molecular structure of 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride consists of a benzene ring substituted with a methoxy group, a trifluoromethyl group, and a sulfonyl chloride group . The InChI code for this compound is 1S/C8H6ClF3O3S/c1-15-6-2-5(8(10,11)12)3-7(4-6)16(9,13)14/h2-4H,1H3 .Physical And Chemical Properties Analysis
3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride is a liquid at room temperature . The storage temperature for this compound is 4°C .Scientific Research Applications
Synthesis and Chemical Properties
3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride has been synthesized through various chemical processes, including bromination, carboxylation, and chlorination, highlighting its role as a significant drug intermediate. The synthesis process has been optimized to enhance economic value and yield, indicating its industrial relevance and application potential (Zhou Xiao-rui, 2006). Additionally, its derivatives, such as 2,2-Bis(alkoxy-NNO-azoxy)propane-1,3-diols, have been synthesized, yielding a variety of sulfonic esters, including methane-, trifluoromethane-, benzene, and toluenesulfonates, showcasing its versatility in chemical reactions (I. Zyuzin, 2014).
Catalysis and Cross-Coupling Reactions
In the field of catalysis, 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride and its derivatives have been employed in cross-coupling reactions. For instance, the complex formed by reacting phospha-Wittig reagent with o-methoxybenzaldehyde, in the presence of palladium, showed notable performance in Suzuki cross-coupling reactions, indicating its potential as a catalyst in organic synthesis (B. Deschamps et al., 2007).
Pharmaceutical Synthesis
In pharmaceutical synthesis, this compound has been instrumental in creating complex molecules. It has facilitated the synthesis of methylene acetals, providing high yields and showcasing a simple yet efficient method. This synthesis plays a crucial role in the development of various pharmaceuticals (Guobiao Chu et al., 2009).
Material Science and Polymer Chemistry
In material science and polymer chemistry, the compound has been utilized to synthesize functionalized diketoesters and diketosulfones, which are not easily accessible by other methods. This capability indicates its importance in the development of novel materials and polymers (T. Rahn et al., 2008).
Environmental and Membrane Technology
In environmental science and membrane technology, novel sulfonated thin-film composite nanofiltration membranes with improved water flux have been developed using derivatives of 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride. These membranes are crucial for treating dye solutions, indicating its role in water purification and environmental sustainability (Yang Liu et al., 2012).
Safety And Hazards
This compound is classified as dangerous, with hazard statements indicating that it causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective clothing, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O3S/c1-15-6-2-5(8(10,11)12)3-7(4-6)16(9,13)14/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJFHWJIWNJCOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(F)(F)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693493 | |
Record name | 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride | |
CAS RN |
1146355-33-0 | |
Record name | 3-Methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methoxy-5-(trifluoromethyl)benzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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